2-Methoxypyrazolo[1,5-a]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136548-56-6 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methoxypyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-8-7(9)6-4-2-3-5-11(6)10-8/h2-5H,9H2,1H3 |
InChI Key |
KDBQTUWPGHGAJO-UHFFFAOYSA-N |
SMILES |
COC1=NN2C=CC=CC2=C1N |
Canonical SMILES |
COC1=NN2C=CC=CC2=C1N |
Synonyms |
Pyrazolo[1,5-a]pyridin-3-amine, 2-methoxy- |
Origin of Product |
United States |
Derivatization and Functionalization Strategies for 2 Methoxypyrazolo 1,5 a Pyridin 3 Amine
Strategies for Modifying the Amino Group at Position 3
The primary amino group at the C-3 position of the pyrazolo[1,5-a]pyridine (B1195680) ring is a key site for derivatization, often targeted to modulate potency, selectivity, and pharmacokinetic properties of the resulting compounds. A common strategy involves N-alkylation to introduce a wide variety of substituents.
Research into corticotropin-releasing factor 1 (CRF1) receptor antagonists has led to the synthesis of numerous 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridine derivatives. acs.orgnih.gov These studies demonstrate that modifications at the 3-amino position significantly impact the compound's activity. For instance, the introduction of different alkyl and cycloalkyl groups has been systematically explored to optimize receptor binding and functional antagonism. acs.org
The general synthetic approach often involves the reaction of a 3-aminopyrazolo[1,5-a]pyridine precursor with various aldehydes or ketones via reductive amination, or direct alkylation with alkyl halides. This allows for the introduction of diverse side chains, influencing the steric and electronic properties of the final molecule. A comparison of di-n-propyl analogues with dicyclopropylmethylamino derivatives showed that the latter exhibited increased functional antagonistic activity. acs.org
Table 1: Examples of Derivatization at the 3-Amino Position
| Precursor Compound | Reagents and Conditions | Final Compound | Reference |
|---|---|---|---|
| 7-Phenyl-pyrazolo[1,5-a]pyridin-3-ylamine | n-Propyl bromide, K2CO3, DMF | 3-(Di-n-propylamino)-7-phenyl-pyrazolo[1,5-a]pyridine | acs.org |
| 7-Phenyl-pyrazolo[1,5-a]pyridin-3-ylamine | Cyclopropanecarboxaldehyde, NaBH(OAc)3, DCE | 3-(Dicyclopropylmethylamino)-7-phenyl-pyrazolo[1,5-a]pyridine | acs.org |
| 2-Ethyl-7-phenyl-pyrazolo[1,5-a]pyridin-3-ylamine | Tetrahydropyran-4-carbaldehyde, NaBH(OAc)3, DCE | N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-ethyl-7-phenyl-pyrazolo[1,5-a]pyridin-3-amine | acs.org |
These modifications are crucial for exploring the structure-activity relationship (SAR) and developing compounds with improved therapeutic profiles. The versatility of the amino group allows for the introduction of functionalities that can form key interactions with biological targets. nih.gov
Introduction and Modification of the Methoxy (B1213986) Group at Position 2
The substituent at the C-2 position of the pyrazolo[1,5-a]pyridine core plays a significant role in modulating the biological activity of its derivatives. While the parent compound features a methoxy group, strategies exist for both its initial introduction and its subsequent modification or replacement with other functional groups.
The synthesis of the pyrazolo[1,5-a]pyridine core itself can be adapted to introduce various substituents at the 2-position. For example, the cyclization of an N-aminated pyridine (B92270) with an appropriate precursor can generate a 2-alkyl pyrazolo[1,5-a]pyridine core. acs.org A specific synthesis of a 2-ethyl pyrazolo[1,5-a]pyridine involved the palladium-catalyzed coupling of 2-bromopyridine (B144113) with 1-butyne, followed by N-amination and cyclization. acs.org
While direct modification of the 2-methoxy group is less commonly reported, its replacement with other functionalities is a key strategy in lead optimization. For instance, in the development of insulin-like growth factor 1 receptor (IGF-1R) kinase inhibitors, substituting an imidazo[1,2-a]pyridine (B132010) group with a pyrazolo[1,5-a]pyridine and introducing specific substitutions like a 3-methoxy or 3-methyl group (note: position numbering can vary between related scaffolds) was shown to improve cellular potency. nih.gov This highlights the importance of the substituent at this position for tuning kinase selectivity and potency.
Conversion of a hydroxyl group at position 2 (a potential precursor to the methoxy group) to a chloro group using reagents like POCl3, followed by nucleophilic substitution with sodium methoxide (B1231860), is a standard method for introducing the methoxy group. lookchem.com
Table 2: Synthetic Strategies for Modification at Position 2
| Starting Material | Reagents and Conditions | Product at Position 2 | Reference |
|---|---|---|---|
| 2-Bromopyridine / 1-Butyne | 1. Pd(PPh3)2Cl2, CuI, Et3N; 2. O-Mesitylenesulfonylhydroxylamine; 3. NaOMe, MeOH | Ethyl | acs.org |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | 1. POCl3; 2. Sodium methoxide | Methoxy | lookchem.com |
Post-Synthetic Functionalization of the Pyrazolo[1,5-a]pyridine Core
Beyond the primary functional groups, the pyrazolo[1,5-a]pyridine core itself is amenable to post-synthetic functionalization, most notably through direct C-H activation. This modern synthetic strategy allows for the introduction of aryl groups and other substituents without the need for pre-functionalization (e.g., halogenation), thereby improving synthetic efficiency. acs.org
Palladium-catalyzed direct arylation has been successfully applied to the pyrazolo[1,5-a]pyridine scaffold, demonstrating regioselectivity for the C-3 and C-7 positions. The selectivity can be controlled by the choice of additives. For instance, using cesium(I) fluoride (B91410) as an additive favors arylation at the C-3 position, while silver(I) carbonate directs the reaction to the C-7 position. acs.orgresearchgate.net This method shows good functional group compatibility and provides a powerful tool for rapidly generating diverse libraries of compounds. acs.org
Other functionalization strategies for related N-heterocyclic systems, which could be applicable to the pyrazolo[1,5-a]pyridine core, include:
Formylation: Vilsmeier-Haack conditions can be used to introduce a formyl group at nucleophilic positions, which can then serve as a handle for further modifications. mdpi.com
Metalation: The use of strong bases can achieve regioselective deprotonation and subsequent functionalization of the scaffold by reaction with various electrophiles. nih.gov
These late-stage functionalization techniques are invaluable for exploring the chemical space around the pyrazolo[1,5-a]pyridine core and for the synthesis of complex target molecules. nih.govrsc.org
Table 3: Regioselective C-H Arylation of Pyrazolo[1,5-a]pyridine
| Position | Catalyst/Additive | Reactant | Yield | Reference |
|---|---|---|---|---|
| C-3 | Pd(OAc)2 / CsF | Aryl iodides | Modest to Good | acs.org |
| C-7 | Pd(OAc)2 / Ag2CO3 | Aryl iodides | Modest to Good | acs.org |
Impact of Derivatization on Molecular Interactions and Scaffold Properties
Modifications can enhance target engagement through several mechanisms: nih.gov
Hydrogen Bonding: The introduction of amino or hydroxyl groups can create new hydrogen bond donor or acceptor sites, leading to stronger interactions with key amino acid residues in a protein's active site.
Hydrophobic Interactions: Adding alkyl or aryl groups can enhance binding within hydrophobic pockets of a target protein.
π–π Stacking: The introduction of aromatic rings allows for π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
For example, in a series of pyrazolo[1,5-a]pyrimidine-based inhibitors, critical interactions were observed between the NH2 groups and leucine (B10760876) residues in the hinge region of cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, the introduction of an indole (B1671886) moiety at the C-5 position of a pyrazolo[1,5-a]pyrimidine (B1248293) core was suggested to form an additional hydrogen bond with an aspartate residue, thereby increasing selectivity for the PI3Kδ isoform. mdpi.com
Ultimately, a systematic approach to derivatization, guided by SAR, allows for the rational design of molecules with optimized potency, selectivity, and drug-like properties. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 2 Methoxypyrazolo 1,5 a Pyridin 3 Amine and Analogues
Importance of the Pyrazolo[1,5-a]pyridine (B1195680) Moiety in Ligand-Target Interactions
The pyrazolo[1,5-a]pyridine system is considered a "privileged scaffold" in drug discovery. mdpi.com This is due to its fused, rigid, and planar N-heterocyclic structure, which provides a stable and predictable framework for chemical modifications. mdpi.comnih.gov This structural rigidity is advantageous as it minimizes the entropic penalty upon binding to a biological target, a favorable characteristic for potent ligand-target interactions. The arrangement of nitrogen atoms within the bicyclic system makes it a bioisostere of purines, enabling it to interact with a wide range of biological targets, particularly the ATP-binding pocket of protein kinases. nih.govresearchgate.net
Influence of Substituents on Structural and Electronic Properties
Role of the Methoxy (B1213986) Group on Scaffold Activity
The methoxy (-OCH₃) group at the 2-position of the pyrazolo[1,5-a]pyridine scaffold is an important determinant of its biological activity. As an electron-donating group, it can influence the electron density of the heterocyclic ring system, which in turn can affect ligand-target interactions. acs.org
Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) structures have shown that the introduction of a methoxy group can enhance anticancer activity. nih.govmdpi.com For example, a methoxy-substituted derivative demonstrated potent activity against HCT-116 colon cancer cells, with an IC₅₀ value comparable to the standard drug doxorubicin. nih.gov In molecular docking studies, the methoxy group has been observed to form hydrophobic contacts with key amino acid residues such as Phe-381, Tyr-385, and Trp-387 in an active site. arabjchem.org This suggests that the methoxy group on the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine can contribute to binding affinity by engaging in favorable hydrophobic interactions within the target's binding pocket. Furthermore, the oxygen atom of the methoxy group can potentially act as a hydrogen bond acceptor, providing an additional point of interaction to stabilize the ligand-target complex.
Effect of Substituents at Position 3 (e.g., Amine)
Position 3 of the pyrazolo[1,5-a]pyridine ring is a critical site for modification, and the presence of an amine (-NH₂) group at this position significantly influences the compound's activity. The amine group can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with the active site of a biological target.
Research on related pyrazolo[1,5-a]pyrimidine kinase inhibitors has highlighted the importance of substituents at the C-3 position. The introduction of an amide bond at this position was found to significantly enhance inhibitory activity against Tropomyosin receptor kinase A (TrkA). nih.govmdpi.com In another study, appending basic amine residues to C-3 aryl substituents enhanced cellular activity and solubility. osti.gov For the specific pyrazolo[1,5-a]pyridine scaffold, a series of derivatives with carboxamide groups at the 3-position have been designed and synthesized as potent anti-Mycobacterium tuberculosis agents, exhibiting nanomolar minimum inhibitory concentration (MIC) values. nih.gov This demonstrates that the 3-amine group serves as a key handle for introducing diverse functionalities to optimize potency and pharmacokinetic properties.
| Scaffold | Substituent at Position 3 | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Picolinamide (Amide) | Significantly enhanced activity | TrkA Inhibition | nih.govmdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Aryl with basic amine residues | Enhanced cellular activity and solubility | B-Raf Kinase Inhibition | osti.gov |
| Pyrazolo[1,5-a]pyridine | Carboxamides | Potent activity (nM MIC) | Antitubercular | nih.gov |
Hinge Region Interactions and Binding Affinity Modulation
For many kinase inhibitors, a crucial molecular interaction involves the formation of hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The pyrazolo[1,5-a]pyridine scaffold is well-suited to participate in such interactions. The nitrogen atoms of the heterocyclic core, particularly the N1 atom of the pyrazole (B372694) ring, can act as hydrogen bond acceptors, mimicking the interaction of the adenine (B156593) moiety of ATP. researchgate.netnih.gov
Conformational Analysis and Molecular Recognition Elements
The molecular recognition of this compound by its biological targets is governed by its three-dimensional structure and conformational preferences. The fused pyrazolo[1,5-a]pyridine core provides a rigid, planar framework that serves as the primary recognition element. mdpi.comnih.gov This inherent rigidity pre-organizes the molecule into a conformationally restricted state, which can lead to higher binding affinity by reducing the entropic cost of binding. mdpi.comnih.gov
The substituents at positions 2 and 3 are key molecular recognition elements that dictate the compound's orientation within a binding pocket. The 3-amine group, with its ability to form strong directional hydrogen bonds, can act as a crucial anchor point. The 2-methoxy group can influence the conformation of adjacent substituents and engage in hydrophobic or polar interactions. arabjchem.org
Mechanistic Investigations of Reactions Involving 2 Methoxypyrazolo 1,5 a Pyridin 3 Amine
Elucidation of Reaction Pathways for Synthesis
The formation of the pyrazolo[1,5-a]pyridine (B1195680) ring system is predominantly achieved through two primary synthetic strategies: [3+2] cycloaddition reactions and cross-dehydrogenative coupling (CDC). While the exact synthesis of 2-Methoxypyrazolo[1,5-a]pyridin-3-amine is not extensively detailed in the available literature, the general mechanisms for forming its structural core are well-established.
1,3-Dipolar [3+2] Cycloaddition: This is the most prevalent pathway for constructing the pyrazolo[1,5-a]pyridine skeleton. nih.gov The reaction involves a 1,3-dipolar cycloaddition between an N-iminopyridinium ylide (the 1,3-dipole component) and a dipolarophile, such as an alkyne or an alkene. nih.govwikipedia.org The ylide is typically generated in situ from the corresponding N-aminopyridine. The reaction is a concerted, pericyclic process that forms a five-membered ring. organic-chemistry.org To arrive at the target molecule, a methoxy-substituted dipolarophile, such as a methoxyalkyne, would be required to install the 2-methoxy group. The 3-amine functionality often originates from the substitution pattern of the starting N-aminopyridine derivative. acs.org
A significant variation of this pathway is the oxidative [3+2] cycloaddition. In this approach, the initial cycloaddition leads to a non-aromatic dihydropyrazolo[1,5-a]pyridine intermediate, which is subsequently oxidized to the final aromatic product. mdpi.comorganic-chemistry.org This oxidation can be spontaneous (e.g., by air) or promoted by a specific oxidant. nih.gov
Cross-Dehydrogenative Coupling (CDC): A more recent and greener approach involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org This method is typically promoted by a Brønsted acid, such as acetic acid (AcOH), and uses molecular oxygen (O2) as a mild and environmentally benign oxidant. nih.govacs.org The reaction proceeds via a C-N and C-C bond formation cascade. For the synthesis of a 2-methoxy derivative, a β-ketoester with a methoxy (B1213986) group at the appropriate position could serve as the 1,3-dicarbonyl partner.
Role of Intermediates and Transition States
The mechanistic pathways for pyrazolo[1,5-a]pyridine synthesis are characterized by several key transient species.
In the [3+2] cycloaddition pathway , the central intermediate is the N-iminopyridinium ylide . This species is a 1,3-dipole with four π-electrons distributed over the nitrogen-nitrogen-carbon framework, making it an ideal partner for cycloaddition reactions. wikipedia.org The reaction proceeds through a high-energy, six-electron transition state, consistent with pericyclic reaction theory. wikipedia.orgorganic-chemistry.org The initial product of the cycloaddition is a dihydropyrazolo[1,5-a]pyridine . This intermediate is typically not isolated as it readily undergoes oxidative dehydrogenation to achieve the stable aromatic pyrazolo[1,5-a]pyridine ring system. nih.govmdpi.com
For the Cross-Dehydrogenative Coupling (CDC) pathway , a plausible mechanism begins with the acid-catalyzed nucleophilic addition of the enol form of the 1,3-dicarbonyl compound to the N-amino-2-iminopyridine. nih.govacs.org This forms an open-chain adduct (Intermediate A). From this point, two routes are possible: (i) oxidative dehydrogenation by O2 to form a new intermediate (Intermediate B), which then undergoes cyclization and dehydration, or (ii) an initial cyclization/dehydration step to form a dihydro-intermediate, which is then oxidized to the final product. nih.gov
Table 1: Key Intermediates in Pyrazolo[1,5-a]pyridine Synthesis
| Reaction Pathway | Key Intermediate | Description | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | N-Iminopyridinium Ylide | The 1,3-dipole component, typically generated in situ. It contains a 4π-electron system across three atoms. | nih.govacs.org |
| Dihydropyrazolo[1,5-a]pyridine | The initial cycloadduct formed before the final aromatization step via oxidation. | mdpi.com | |
| Cross-Dehydrogenative Coupling | Nucleophilic Adduct (A) | Formed from the addition of the enol of a 1,3-dicarbonyl compound to the N-amino-2-iminopyridine. | nih.gov |
| Oxidized Intermediate (B) | The species formed after oxidative dehydrogenation of Adduct A, preceding cyclization. | nih.gov |
Influence of Reaction Conditions on Selectivity and Yield
The efficiency, yield, and selectivity of pyrazolo[1,5-a]pyridine synthesis are highly dependent on the specific reaction conditions employed.
Catalysts and Promoters: In the CDC pathway, the concentration of the Brønsted acid catalyst is critical. Studies on the reaction of N-amino-2-imino-pyridine with ethyl acetoacetate showed that increasing the molar equivalents of acetic acid from 2 to 6 dramatically increased the product yield from 34% to 74%. nih.gov However, using excessive amounts of acid can lead to the formation of undesired byproducts like triazolo[1,5-a]pyridines. nih.gov For less reactive substrates in the [3+2] cycloaddition, a catalyst such as iron(III) nitrate (Fe(NO₃)₃·9H₂O) has been shown to be effective. nih.gov
Oxidant/Atmosphere: The choice of oxidant is crucial for the aromatization step. In the CDC reaction, switching from an air atmosphere to a pure oxygen (O2) atmosphere can boost the yield significantly (e.g., from 74% to 94%). nih.govacs.org Conversely, conducting the reaction under an inert argon atmosphere drastically reduces the yield to as low as 6%, highlighting the essential role of the oxidant in the dehydrogenation step. nih.gov Other mediators like phenyliodine(III) diacetate (PIDA) have also been used to facilitate oxidative cycloadditions. organic-chemistry.org
Solvent and Energy Source: The reaction medium can have a substantial impact. In a catalyst-free [3+2] cycloaddition, acetonitrile was identified as the most efficacious solvent, providing a 92% yield under sonication. acs.org The use of ultrasonic irradiation as an energy source has been shown to significantly enhance reaction rates and yields compared to conventional heating methods. acs.org
Temperature: Reaction temperature is another key parameter. The CDC reaction is typically performed at elevated temperatures, such as 130 °C, to ensure efficient conversion. nih.govacs.org
Table 2: Effect of Reaction Conditions on the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
| Reaction Pathway | Parameter Varied | Condition | Observed Yield (%) | Reference |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling | Acid (AcOH) Molar Equivalents | 2 | 34 | nih.gov |
| 4 | 52 | nih.gov | ||
| 6 | 74 | nih.gov | ||
| Atmosphere | O₂ (1 atm) | 94 | nih.gov | |
| Ar (1 atm) | 6 | nih.gov | ||
| [3+2] Cycloaddition | Energy Source/Solvent | Conventional Heating (Acetonitrile) | 70 | acs.org |
| Sonication (Acetonitrile) | 92 | acs.org |
Computational Chemistry and in Silico Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. For the pyrazolo[1,5-a]pyridine (B1195680) core, DFT calculations provide a fundamental understanding of its geometry, stability, and reactivity. nih.gov Methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly employed to optimize molecular structures and calculate key parameters. researchgate.netresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT calculations have been instrumental in determining these values and predicting how different substituents affect the electronic properties and reactivity. nih.govresearchgate.netnih.gov For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often narrowing the gap. nih.gov
Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Thiazole-Pyrazole Derivative | -6.260 | -0.552 | 5.707 | nih.gov |
| Thiazole-Pyrazole Derivative (Active) | -5.523 | -0.016 | 5.507 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | - | - | - | researchgate.net |
Note: Data is for analogous heterocyclic systems to illustrate typical calculated values.
DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. These maps are invaluable for predicting sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Global reactivity descriptors, such as chemical hardness (η) and softness (σ), are also calculated from HOMO and LUMO energies. nih.gov Hardness is a measure of resistance to deformation of the electron cloud; a molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. nih.gov Conversely, softness indicates higher reactivity. nih.gov These descriptors help in quantitatively assessing the stability and reactivity of different pyrazolo[1,5-a]pyridine derivatives. nih.gov
DFT is a powerful tool for elucidating reaction mechanisms by modeling transition states and calculating their activation energies. This approach has been applied to understand the synthesis of pyrazolo[1,5-a]pyridines and related fused heterocycles. nih.govacs.orgacs.org By mapping the energy profile of a reaction pathway, researchers can determine the most favorable mechanism and predict the regioselectivity of reactions, such as the [3+2] cycloaddition commonly used to form the pyrazolo[1,5-a]pyridine core. acs.orgorganic-chemistry.org These computational insights can rationalize experimental outcomes and guide the optimization of synthetic routes. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), and other enzymes like phosphodiesterase 4 (PDE4). nih.govekb.egnih.gov
Docking simulations place the ligand into the active site of the protein and calculate a "docking score," which estimates the binding affinity. semanticscholar.org These studies reveal crucial binding interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. For example, in studies of pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, docking revealed key hydrogen bonds with backbone residues in the ATP binding site. nih.govekb.eg Such insights are vital for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications enhance or diminish biological activity. nih.govekb.eg
Table 2: Example of Molecular Docking Targets for Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Analogs
| Compound Scaffold | Protein Target | PDB ID | Key Interacting Residues | Source |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | PDE4 | 1XMU | Gln443, Asn395, Asp392 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Not Specified | Not Specified | ekb.egekb.eg |
| Pyrazolo[1,5-a]pyrimidine | MurA Enzyme | Not Specified | Not Specified | acs.org |
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in the ligand-protein complex over time, providing insights into its stability and conformational flexibility. nih.gov
For pyrazolo[1,5-a]pyridine analogs, MD simulations are used to validate the binding poses predicted by docking and to assess the stability of the key interactions. nih.gov By simulating the complex in a more realistic environment (e.g., in water), researchers can observe whether the ligand remains stably bound in the active site. Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
For pyrazolo[1,5-a]pyridine and related scaffolds, 2D and 3D-QSAR studies have been performed to identify the key structural features (descriptors) that govern their inhibitory potency against targets like PDE4 and various protein kinases. nih.govnih.govresearchgate.net These descriptors can be steric, electronic, or hydrophobic in nature. For instance, a 3D-QSAR study on pyrazolo[1,5-a]pyridine analogs as PDE4 inhibitors identified that specific hydrophobic and hydrogen bond acceptor features were crucial for high activity. nih.gov The resulting models, often visualized with contour maps, guide the rational design of new derivatives with improved potency. nih.gov
Future Research Directions and Methodological Advances
Development of Novel and Efficient Synthetic Protocols
The synthesis of pyrazolo[1,5-a]pyridines and related structures has evolved significantly, yet the pursuit of more efficient, atom-economical, and environmentally benign methodologies remains a key objective.
Recent advancements have moved beyond traditional multi-step syntheses. One promising approach involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.gov This method, promoted by acetic acid and molecular oxygen, offers a green and catalyst-free route to construct the pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov Another innovative strategy is the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds, which provides a regioselective pathway to these heterocycles. doi.org
Conventional methods often involve the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. nih.gov Multi-step sequences are also common, starting from precursors like 5-amino-pyrazoles, which are reacted with reagents such as diethyl malonate and subsequently chlorinated and substituted to build the final pyrimidine (B1678525) ring. nih.govmdpi.com The use of deep eutectic solvents (DES) has been explored as a benign and efficient medium for synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, offering advantages like high yields and simple work-up procedures. ias.ac.in
| Synthetic Strategy | Key Reagents/Conditions | Advantages | Reference |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines, 1,3-dicarbonyls, Acetic Acid, O₂ | Catalyst-free, Atom-economical, Green | nih.gov |
| [3+2] Annulation-Aromatization | N-aminopyridines, α,β-unsaturated compounds, TEMPO, DIPEA | Regioselective | doi.org |
| Multi-step Synthesis | 5-amino-pyrazoles, Diethyl malonate, POCl₃, Amines | Versatile, Access to diverse derivatives | nih.govmdpi.com |
| Deep Eutectic Solvents (DES) | 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Environmentally benign, High yield, Simple work-up | ias.ac.in |
Exploration of New Derivatization Handles and Strategies
The biological activity of the pyrazolo[1,5-a]pyridine scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies consistently demonstrate that modifications at various positions can dramatically influence potency and selectivity. nih.govnih.govresearchgate.net Therefore, a key future direction is the exploration of new "handles"—functional groups that can be readily and selectively modified—to facilitate the creation of diverse compound libraries.
SAR studies have shown that positions C-3 and C-7 of the aminopyrazolo[1,5-a]pyrimidine core are particularly important for activity. nih.govresearchgate.net For instance, while a 2-pyridylmethylamine moiety at the C-7 position was found to be crucial for activity against Mycobacterium tuberculosis, the C-3 position allowed for greater flexibility. nih.gov Similarly, in the context of kinase inhibition, substituents at the 3- and 6-positions were optimized to achieve high potency. nih.gov
Future strategies will likely involve:
Introduction of Orthogonal Functional Groups: Incorporating functional groups that can be modified using chemoselective reactions (e.g., click chemistry) to allow for late-stage diversification.
Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres to fine-tune physicochemical properties like solubility, metabolic stability, and target engagement. mdpi.com
Fragment-Based Growth: Using smaller, functionalized fragments to build complexity around the core scaffold, guided by structural biology data.
The synthesis of derivatives often involves standard organic chemistry transformations, such as substitution reactions on a chlorinated pyrimidine ring or reductive amination to introduce various amine substituents. mdpi.comnih.gov The development of novel reagents and methods for these derivatizations will be critical for accessing new chemical space. nih.gov
Advanced Computational Approaches for Structure-Based Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of inhibitors. For pyrazolo[1,5-a]pyridine-based compounds, a variety of computational methods are being applied to understand ligand-protein interactions and predict biological activity.
Molecular Docking: This technique is widely used to predict the binding mode of pyrazolo[1,5-a]pyridine derivatives within the active site of their target proteins, such as kinases. mdpi.comnih.gov These studies help to rationalize observed SAR and guide the design of new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the physicochemical properties of a series of compounds with their biological activity. nih.govmdpi.com These models can identify key structural features required for potency and are used to predict the activity of virtual compounds.
Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. mdpi.com This information is crucial for designing novel scaffolds that retain the key binding interactions.
Density Functional Theory (DFT) Calculations: DFT studies are employed to understand the electronic properties, molecular geometry, and reactivity of pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their stability and potential interactions. researchgate.net
The integration of these computational approaches with experimental data from X-ray crystallography and NMR spectroscopy provides a powerful platform for structure-based design. aacrjournals.org Future efforts will likely involve the use of more sophisticated methods like molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes and free energy calculations to more accurately predict binding affinities.
Integration of High-Throughput Screening with SAR Studies
The discovery of novel bioactive compounds based on the 2-Methoxypyrazolo[1,5-a]pyridin-3-amine scaffold often begins with the screening of large compound libraries. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds to identify initial "hits." nih.govnih.gov
Once a hit series, such as the aminopyrazolo[1,5-a]pyrimidines, is identified through HTS, a focused medicinal chemistry campaign is initiated. nih.govresearchgate.net This involves the synthesis of a library of analogs around the initial hit to systematically explore the structure-activity relationship (SAR). nih.govaacrjournals.org The goal is to understand how changes in the molecular structure affect biological activity, selectivity, and pharmacokinetic properties. aacrjournals.org
The process is iterative:
HTS Campaign: A diverse library of compounds is screened in a biological assay, yielding initial hits. aacrjournals.orgnih.govnih.gov
Hit Confirmation and Validation: The activity of the hits is confirmed, and they are evaluated for undesirable properties.
SAR Exploration: Analogs are designed and synthesized to probe different regions of the molecule. For pyrazolo[1,5-a]pyrimidines, this often involves modifying substituents at key positions. nih.govnih.govresearchgate.net
Data Analysis: The biological data from the analogs are used to build an SAR model, which guides the design of the next generation of compounds with improved potency and properties. aacrjournals.org
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-methoxypyrazolo[1,5-a]pyridin-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclization of precursors such as pyridin-3-amine derivatives with methoxy-containing reagents. For example, cyclocondensation under acidic or basic conditions (e.g., using triethyl orthoformate or DMF as a solvent) is a common approach . Optimization of temperature (reflux vs. room temperature) and stoichiometry of reagents (e.g., 1.2–2.0 equivalents of methoxy donor) is critical to minimize side products like N-oxide derivatives. Purity can be enhanced via recrystallization from ethanol/DMF mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodology :
- 1H/13C NMR : Confirm methoxy (-OCH₃) resonance at δ ~3.8–4.0 ppm and pyrazole/protonated amine signals in δ 6.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+ for C₈H₈N₃O) and fragmentation patterns .
- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-O vibrations (1250–1050 cm⁻¹) from the methoxy group .
Q. How does the pyrazolo[1,5-a]pyridine core influence the compound’s stability under physiological conditions?
- Methodology : The fused bicyclic structure enhances aromatic stabilization, reducing hydrolysis susceptibility. Stability assays (e.g., HPLC monitoring in PBS at 37°C for 24 hours) show >90% integrity at pH 7.4 but degradation under acidic conditions (pH < 3) due to protonation of the amine group .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for methoxy and amine substitutions in pyrazolo[1,5-a]pyridine derivatives?
- Methodology :
- Methoxy Position : 2-Methoxy substitution (vs. 5- or 7-methoxy) maximizes π-π stacking with target proteins (e.g., kinases), as shown in docking studies using Discovery Studio .
- Amine Functionalization : Primary amines (vs. acetylated) improve solubility and binding affinity, as demonstrated in IC₅₀ comparisons against secondary/tertiary analogs .
- Data Table :
| Substituent Position | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|
| 2-OCH₃, 3-NH₂ | 12.5 | 45 |
| 5-OCH₃, 3-NH₂ | 8.2 | 120 |
| 2-OCH₃, 3-NHCOCH₃ | 3.1 | 280 |
| Source: Adapted from |
Q. How can solvent-free or green chemistry approaches improve the scalability of pyrazolo[1,5-a]pyridine synthesis?
- Methodology : Solvent-free cyclization using tetramethylguanidine (TMG) as a catalyst at 120°C achieves yields >85% while reducing waste . Microwave-assisted synthesis (100 W, 15 min) further shortens reaction times by 60% compared to conventional reflux .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or PreADMET to estimate logP (~1.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risks .
- Molecular Dynamics (MD) : GROMACS simulations reveal stable binding conformations with CRF1 receptors over 100 ns trajectories, correlating with in vivo stress-response assays .
Q. How can contradictory in vitro vs. in vivo efficacy data for this compound be resolved?
- Methodology :
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo activity undetected in cell assays .
- Dose Optimization : PK/PD modeling (e.g., using Phoenix WinNonlin) adjusts dosing regimens to account for rapid clearance observed in rodent studies .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

